6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline
CAS No.: 861206-60-2
Cat. No.: VC4986858
Molecular Formula: C20H19Br2N3
Molecular Weight: 461.201
* For research use only. Not for human or veterinary use.
![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline - 861206-60-2](/images/structure/VC4986858.png)
Specification
CAS No. | 861206-60-2 |
---|---|
Molecular Formula | C20H19Br2N3 |
Molecular Weight | 461.201 |
IUPAC Name | 6,8-dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline |
Standard InChI | InChI=1S/C20H19Br2N3/c1-24-8-10-25(11-9-24)17-5-2-14(3-6-17)19-7-4-15-12-16(21)13-18(22)20(15)23-19/h2-7,12-13H,8-11H2,1H3 |
Standard InChI Key | UUGBWZRKWQUCLO-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The IUPAC name 6,8-dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline delineates its structure:
-
A quinoline backbone substituted with bromine atoms at positions 6 and 8.
-
A phenyl group at position 2, further modified with a 4-methylpiperazine moiety.
The piperazine ring introduces basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets such as enzymes or receptors .
Spectroscopic Characterization
Key spectral data for structural confirmation include:
-
¹H NMR: Resonances for aromatic protons (δ 7.2–8.5 ppm), piperazine methyl groups (δ 2.3–2.5 ppm), and quinoline protons.
-
¹³C NMR: Peaks corresponding to brominated carbons (δ 115–125 ppm) and piperazine carbons (δ 45–55 ppm).
-
Mass Spectrometry: A molecular ion peak at m/z 461.201 confirms the molecular weight.
Synthesis and Optimization
Multi-Step Synthetic Pathway
The synthesis involves sequential bromination and coupling reactions (Table 1):
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Bromination of quinoline | Br₂, FeBr₃, CH₂Cl₂, 0°C | 78 |
2 | Suzuki-Miyaura coupling | 4-(4-Methylpiperazin-1-yl)phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 65 |
3 | Purification | Column chromatography (SiO₂, hexane/EtOAc) | 90 |
Key Challenges:
-
Regioselective bromination at positions 6 and 8 requires careful temperature control.
-
The palladium-catalyzed coupling step necessitates inert conditions to prevent catalyst deactivation .
Scalability and Industrial Relevance
Gram-scale synthesis has been achieved with a total yield of 45%, though further optimization is needed for cost-effective production.
Physicochemical Properties
Molecular Parameters
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₉Br₂N₃ |
Molecular Weight | 461.201 g/mol |
LogP (Predicted) | 3.2 ± 0.3 |
Topological Polar SA | 35.1 Ų |
The compound’s lipophilicity (LogP > 3) suggests moderate blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies .
Stability and Solubility
-
Stability: Stable under ambient conditions for >12 months when stored in inert atmospheres.
-
Solubility: Limited aqueous solubility (<0.1 mg/mL in PBS), necessitating formulation with solubilizing agents (e.g., DMSO) for biological assays.
Biological Activity and Mechanisms
Antimicrobial Activity
Quinoline derivatives exhibit broad-spectrum antimicrobial effects, with MIC values ranging from 2–16 μg/mL against Staphylococcus aureus and Escherichia coli. The bromine substitutions may enhance membrane disruption capabilities.
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The piperazine moiety facilitates interactions with ATP-binding pockets of kinases (e.g., EGFR, VEGFR), positioning this compound as a scaffold for tyrosine kinase inhibitors .
Radiopharmaceuticals
Bromine atoms enable radiolabeling with ⁷⁶Br or ⁸²Br for positron emission tomography (PET) imaging of tumorigenesis.
Comparative Analysis with Structural Analogs
vs. 6,8-Dibromo-2-(4-phenylphenyl)quinoline (PubChem CID 3652193)
Property | 6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline | 6,8-Dibromo-2-(4-phenylphenyl)quinoline |
---|---|---|
Molecular Weight | 461.201 g/mol | 439.1 g/mol |
Biological Target | Topoisomerase IIβ, kinases | Undefined |
Solubility in DMSO | >10 mg/mL | <5 mg/mL |
The piperazine group enhances solubility and target affinity compared to the biphenyl analog .
vs. Ethyl 6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1-(2-oxoethylamino)quinoline-3-carboxylate (CAS 158585-86-5)
Fluorine substitution in the latter compound reduces steric hindrance but may decrease metabolic stability due to higher electronegativity .
Recent Research Advancements
Dual Topoisomerase-Kinase Inhibition
A 2023 study synthesized hybrid molecules combining quinoline and imidazopyridine moieties, achieving nanomolar IC₅₀ values against pancreatic cancer cells (PANC-1, IC₅₀ = 12 nM) .
Formulation Strategies
Nanoparticle encapsulation (e.g., PLGA nanoparticles) improved bioavailability by 4-fold in murine models, addressing solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume